

physicochemical properties of 2-(3,4-Dichlorobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3,4-Dichlorobenzoyl)benzoic acid

Cat. No.: B023852

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **2-(3,4-Dichlorobenzoyl)benzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dichlorobenzoyl)benzoic acid is a dichlorinated aromatic ketone and carboxylic acid derivative. Its chemical structure, featuring a benzoic acid moiety linked to a dichlorobenzoyl group, makes it a valuable intermediate in organic synthesis. Understanding its physicochemical properties is fundamental for its application in medicinal chemistry and materials science, influencing factors such as reaction kinetics, solubility, bioavailability, and formulation. This document provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and analysis.

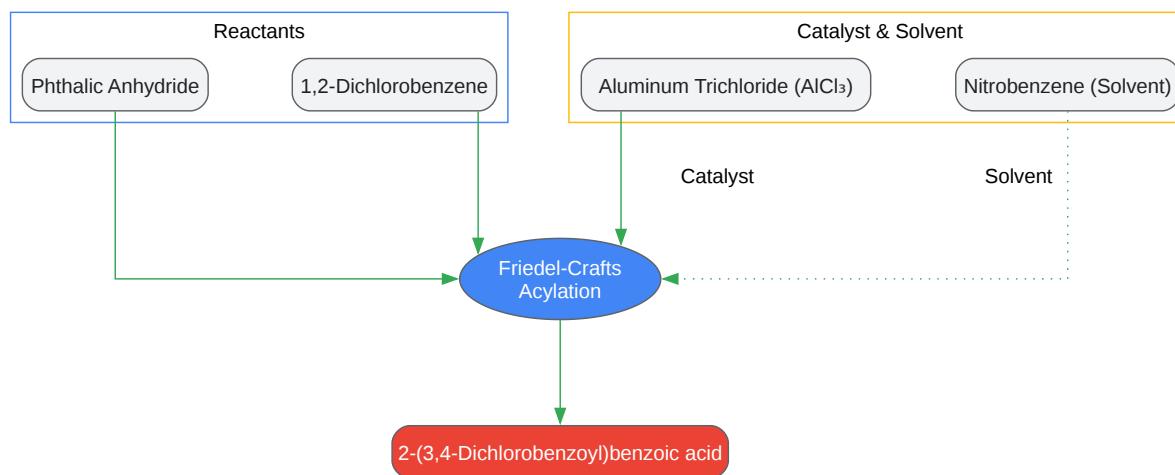
Chemical Identity and Structure

- IUPAC Name: **2-(3,4-dichlorobenzoyl)benzoic acid**^[1]
- CAS Number: 52187-03-8^{[1][2][3]}
- Molecular Formula: C₁₄H₈Cl₂O₃^{[1][2][3]}

- Synonyms: o-(3,4-Dichlorobenzoyl)benzoic acid, 2-[(3,4-dichlorophenyl)carbonyl]benzoic acid[2][3]

Physicochemical Properties

The properties of **2-(3,4-Dichlorobenzoyl)benzoic acid** are summarized below. These values, derived from computational models and data from chemical suppliers, are critical for predicting the compound's behavior in various chemical and biological systems.


Property	Value	Source
Molecular Weight	295.12 g/mol	[1][2][3]
Predicted XlogP	4.0	[4]
Calculated logP	3.9226	[2]
Topological Polar Surface Area (TPSA)	54.4 Å ²	[1][2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	3	[2]
pKa (Predicted)	~3.5-4.0	
Solubility (Predicted)	Poorly soluble in water; soluble in alkaline solutions and organic solvents.	[5]

Note on pKa: The experimental pKa value is not readily available. Benzoic acid has a pKa of 4.20.[6] The presence of two electron-withdrawing chlorine atoms on the benzoyl ring is expected to increase the acidity of the carboxylic acid group, thereby lowering its pKa relative to benzoic acid.[5]

Synthesis Pathway

The primary route for synthesizing **2-(3,4-Dichlorobenzoyl)benzoic acid** is through a Friedel-Crafts acylation reaction.[7][8] This well-established method involves the reaction of phthalic

anhydride with 1,2-dichlorobenzene.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-(3,4-Dichlorobenzoyl)benzoic acid** via Friedel-Crafts acylation.

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail the methodologies for key parameters.

Melting Point Determination

The melting point provides an indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound.

Protocol: Capillary Method[9][10][11]

- Sample Preparation: Ensure the sample is completely dry and finely powdered by grinding with a mortar and pestle.[9][11]
- Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the closed end. The packed sample height should be 2-3 mm.[10][11]
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or DigiMelt).[10][12]
- Measurement:
 - If the approximate melting point is unknown, heat rapidly to get a rough estimate.[10][12]
 - Allow the apparatus to cool, then use a fresh sample.
 - Heat at a medium rate to about 20°C below the estimated melting point.[10]
 - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[11]
- Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[11]

[Click to download full resolution via product page](#)

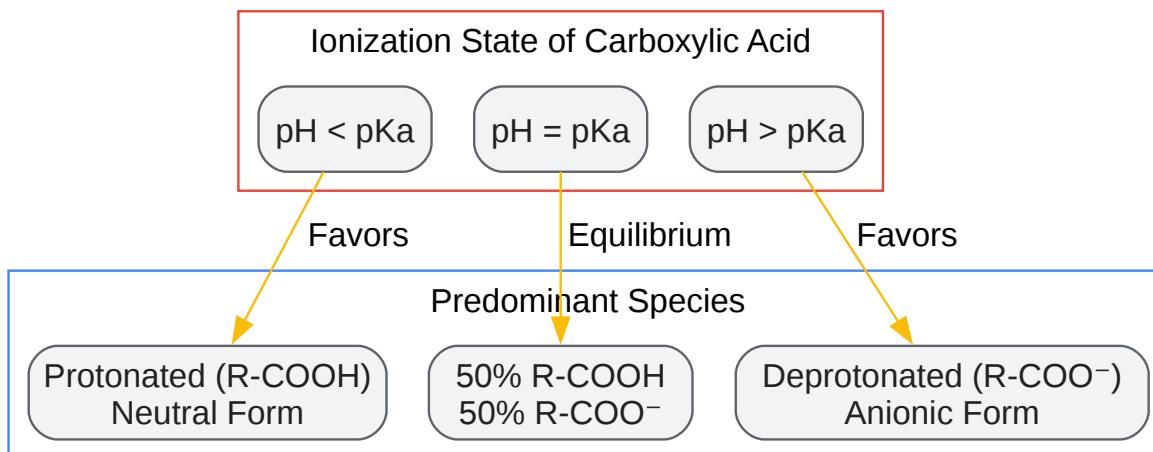
Caption: General workflow for melting point determination by the capillary method.

Solubility Determination

Solubility is a critical parameter, especially for drug development. The "shake-flask" method is considered the gold standard for determining equilibrium solubility.[13]

Protocol: Shake-Flask Method[13]

- Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed, airtight flask. The presence of undissolved solid must be confirmed visually.[13]
- Equilibration: Agitate the flask in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[13]
- Phase Separation: Cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid material by centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the solution.
- Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
- Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.


pKa Determination

The pKa, or acid dissociation constant, is crucial as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological interactions.

Protocol: Potentiometric Titration[14]

- Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (often a water-cosolvent mixture like water-ethanol if aqueous solubility is low). Ensure the solution is free of dissolved CO₂.[14]
- Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M NaOH).
- Titration: Add the titrant in small, precise increments, recording the pH of the solution after each addition. Stir the solution continuously.

- Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting titration curve will be sigmoidal.[15]
- pKa Calculation: Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). The pH at the volume of titrant that is exactly half of the equivalence point volume is equal to the pKa of the compound.[16]

[Click to download full resolution via product page](#)

Caption: Relationship between pH, pKa, and the ionization state of the compound.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity. It is defined as the logarithm of the ratio of the compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[17]

Protocol: Shake-Flask Method[17][18]

- Solvent Preparation: Pre-saturate the n-octanol with water and the water (or pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing the layers to separate.[19]
- Partitioning: Dissolve a known amount of the compound in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase to a flask or vial.

- Equilibration: Seal the container and shake it for a sufficient time (e.g., 1-24 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.[18]
- Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
- Quantification: Carefully withdraw an aliquot from each layer. Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical method (e.g., HPLC-UV).
- Calculation: Calculate logP using the formula: $\log P = \log_{10} ([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous Phase}])$ [17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(3,4-Dichlorobenzoyl)benzoic acid | C14H8Cl2O3 | CID 793356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - 2-(3,4-dichlorobenzoyl)benzoic acid (C14H8Cl2O3) [pubchemlite.lcsb.uni.lu]
- 5. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. global.oup.com [global.oup.com]
- 7. Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides and antimicrobial assessment. [wisdomlib.org]

- 8. researchgate.net [researchgate.net]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ursinus.edu [ursinus.edu]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. youtube.com [youtube.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. byjus.com [byjus.com]
- 17. acdlabs.com [acdlabs.com]
- 18. enamine.net [enamine.net]
- 19. agilent.com [agilent.com]
- To cite this document: BenchChem. [physicochemical properties of 2-(3,4-Dichlorobenzoyl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023852#physicochemical-properties-of-2-3-4-dichlorobenzoyl-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com